2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-2-16-8-6-7-11-20(16)27-21(30)15-32-25-28-22-19(17-9-4-3-5-10-17)14-26-23(22)24(31)29(25)18-12-13-18/h3-11,14,18,26H,2,12-13,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSDSPVMTILXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Physical and Chemical Properties
The compound's structure includes a pyrrolopyrimidine core and a thiol group, which enhance its reactivity and potential biological interactions. The presence of the cyclopropyl and ethoxyphenyl groups contributes to its unique chemical properties.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its design allows it to modulate enzyme activity or receptor interactions, making it a candidate for treating diseases such as cancer or neurodegenerative disorders.
Case Studies
Several studies have explored the biological activity of similar pyrrolopyrimidine derivatives:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Drug Development
The synthesis of this compound is of particular interest for drug development. The unique structural features allow for modifications that can enhance efficacy and reduce side effects.
Synthesis Pathway
The synthesis typically involves multi-step reactions that require optimization of conditions such as temperature and solvent choice to maximize yield. Key steps include:
- Formation of the pyrrolopyrimidine core.
- Introduction of the cyclopropyl group.
- Attachment of the thiol and acetamide functionalities.
Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, indicating potential for development as antibiotics.
Material Science
Beyond medicinal applications, the compound's unique properties may also find use in material science, particularly in the development of novel polymers or coatings due to its chemical stability and reactivity.
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
The synthesis involves sequential construction of the pyrrolo[3,2-d]pyrimidine core, followed by thioether linkage formation and acetamide functionalization. Key steps include:
- Core formation : Cyclocondensation of substituted pyrimidine precursors under controlled pH (6.5–7.5) and temperature (70–90°C) to ensure regioselectivity .
- Thioether introduction : Reaction with mercaptoacetic acid derivatives in anhydrous DMF, catalyzed by NaH, to avoid oxidation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) achieve >95% purity . Validation : Monitor intermediates via TLC and final product via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR : H/C NMR confirms regiochemistry (e.g., cyclopropyl proton shifts at δ 1.2–1.5 ppm) and acetamide connectivity (N–H resonance at δ 8.3–8.5 ppm) .
- IR : Strong absorption at 1680–1700 cm (C=O stretching) and 2550 cm (S–H, if present) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 487.1824) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies show:
- Thermal degradation : Decomposition above 150°C (TGA data); store at −20°C in inert atmosphere .
- Photolytic sensitivity : UV-Vis exposure (λ > 300 nm) leads to thioether bond cleavage; use amber vials .
- Hydrolytic stability : Stable in pH 5–7 buffers (24-hour study); avoid strong acids/bases .
Advanced Research Questions
Q. What mechanistic approaches elucidate its reactivity in biological systems?
- Enzyme inhibition assays : Competitive binding studies (e.g., fluorescence polarization) quantify interactions with kinases or proteases .
- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to map active-site interactions .
- Metabolic profiling : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxide formation) in liver microsomes .
Q. How can crystallography resolve molecular packing and intermolecular interactions?
Single-crystal X-ray diffraction (SHELX suite) reveals:
- Hydrogen bonding : N–H···O interactions between acetamide and pyrimidine carbonyl (2.8–3.0 Å) stabilize the lattice .
- π-π stacking : Aromatic rings (phenyl, pyrrolo) exhibit face-to-face interactions (3.5–4.0 Å separation) influencing solubility .
- Disorder modeling : Refinement with anisotropic displacement parameters resolves conformational flexibility in the cyclopropyl group .
Q. How do structural modifications impact bioactivity?
SAR studies compare analogs:
| Substituent Modification | Activity Change (IC) | Reference |
|---|---|---|
| 2-Ethylphenyl → 4-Fluorophenyl | 10-fold ↓ kinase inhibition | |
| Cyclopropyl → Isopropyl | 3-fold ↑ metabolic stability | |
| Methodology : |
- Molecular docking (AutoDock Vina) : Predict binding poses with target proteins (e.g., EGFR kinase) .
- Free-energy perturbation (FEP) : Computes ΔΔG for substituent effects .
Q. How to address contradictions in reported biological activity data?
Discrepancies (e.g., varying IC values) arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound purity : Validate via orthogonal techniques (e.g., HPLC + H NMR) .
- Cell-line specificity : Compare activity across multiple models (e.g., HCT-116 vs. HEK293) . Resolution : Meta-analysis using standardized datasets and collaborative validation (e.g., PubChem BioAssay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
